molecular formula C13H16N4O2S B2735304 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1170427-27-6

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2735304
CAS No.: 1170427-27-6
M. Wt: 292.36
InChI Key: LQINOYFJWRYFTH-UHFFFAOYSA-N
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Description

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced biochemical and pharmacological research. Its molecular structure integrates a benzenesulfonamide group, a well-established Zinc Binding Group (ZBG), linked to a 6-methylpyridazine moiety via an ethylenediamine-like chain. This specific architecture suggests potential for targeted enzyme inhibition studies . Benzenesulfonamides are a prominent class of compounds known for their potent inhibitory activity against metalloenzymes, particularly carbonic anhydrases . The benzenesulfonamide group coordinates the zinc ion within the enzyme's active site, while the "tail" of the molecule—in this case, the (6-methylpyridazin-3-yl)aminoethyl chain—can be engineered to interact with less conserved regions of the enzyme, thereby conferring selectivity for specific isoforms . This "tail approach" is a recognized strategy in medicinal chemistry for developing selective inhibitors, especially against tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic environments of various solid tumors, including glioblastoma, pancreatic, and breast cancers . Selective inhibition of these isoforms can disrupt pH regulation in the tumor microenvironment, triggering apoptosis and ferroptosis in cancer cells, and is a validated mechanism for anticancer drug development . Furthermore, research indicates that inhibiting carbonic anhydrases present in bacteria can interfere with bacterial growth and pathogenicity, suggesting that benzenesulfonamide derivatives may also be investigated for their antimicrobial and anti-biofilm properties . Researchers can utilize this compound to explore its precise mechanism of action, its selectivity profile across various enzyme isoforms, and its potential efficacy in cellular models of cancer and microbial infection. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-11-7-8-13(17-16-11)14-9-10-15-20(18,19)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQINOYFJWRYFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted sulfonamides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that aryl sulfonamides can inhibit the entry and replication of viruses, including influenza, by interacting with viral proteins such as hemagglutinin.

Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of new thiopyrimidine–benzenesulfonamide compounds against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds demonstrated promising results in inhibiting biofilm formation, which is crucial for treating hospital-acquired infections .

CompoundTarget PathogenMIC (µg/mL)MBC (µg/mL)
Thiopyrimidine–BenzenesulfonamideK. pneumoniae3264
Thiopyrimidine–BenzenesulfonamideP. aeruginosa1632

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of benzenesulfonamide can induce apoptosis in cancer cell lines such as HCT-116, MCF-7, and HeLa, with IC50 values below 100 µM .

Case Study: Antitumor Evaluation
In a study focused on novel benzenesulfonamide derivatives, several compounds exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds demonstrated selective activity against colon and breast cancer cells through mechanisms involving apoptosis induction .

CompoundCell LineIC50 (µM)
Compound AHCT-11645
Compound BMCF-775

Enzyme Inhibition Studies

This compound has been employed in studies focusing on enzyme inhibition, particularly in relation to metabolic disorders such as Type 2 diabetes and Alzheimer’s disease. Sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase .

Case Study: Enzyme Inhibition
In a study examining new sulfonamide derivatives for their enzyme inhibitory potential, several compounds were synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that these compounds could be developed into therapeutic agents for managing diabetes and Alzheimer's disease .

CompoundEnzyme TargetInhibition (%)
Sulfonamide Aα-glucosidase85
Sulfonamide BAcetylcholinesterase70

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules in the pharmaceutical industry. The compound's versatility is enhanced by its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis. These interactions are mediated by the compound’s ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

  • Core structure : Benzenesulfonamide.
  • Substituents: Ethylamino-linked 6-methylpyridazine.
  • The ethylamino spacer may confer conformational flexibility.

4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Core structure : Benzenesulfonamide.
  • Substituents : Thiazolyl group and a tetrahydro-pyrimidinyl ring with a thioxo group.
  • Key features : The thiazole and pyrimidinyl moieties provide sulfur and nitrogen atoms, which may influence redox properties or metal coordination. The thioxo group could enhance electrophilicity.

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Core structure : 4-methylbenzenesulfonamide.
  • Substituents: Anilinopyridin group.
  • Key features: The methyl group on the benzene ring may increase lipophilicity, while the anilinopyridin moiety could stabilize interactions with aromatic binding pockets.

Table 1: Structural Features Comparison

Compound Core Sulfonamide Heterocyclic Substituent Functional Groups
This compound Benzenesulfonamide 6-methylpyridazine Ethylamino spacer
4-(...)-N-(2-thiazolyl)-benzenesulfonamide Benzenesulfonamide Thiazolyl, tetrahydro-pyrimidinyl Thioxo, methyl groups
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide Anilinopyridin Methyl, aniline

Key Differences :

  • The target compound likely requires a pyridazine-containing amine for coupling, whereas the others utilize thiazole or pyridine derivatives.
  • The use of sulfathiazole in suggests a preference for pre-functionalized sulfonamide precursors, whereas employs direct sulfonylation of a diamine.

Pharmacological and Physicochemical Properties

Limited data are available for direct comparisons. However:

  • Lipophilicity : The 4-methylbenzenesulfonamide in may exhibit higher lipophilicity than the unsubstituted benzenesulfonamide in the target compound.
  • Electronic Effects : The thioxo group in could increase electrophilicity compared to the pyridazine’s nitrogen-rich system.
  • Bioavailability: The ethylamino spacer in the target compound might improve solubility relative to the rigid anilinopyridin group in .

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a benzenesulfonamide moiety linked to a 6-methylpyridazine derivative. The synthesis typically involves the reaction of 6-methylpyridazine with an appropriate amine and benzenesulfonyl chloride, often facilitated by bases such as triethylamine or sodium hydroxide in organic solvents like dichloromethane or toluene.

The compound exhibits its biological activity primarily through enzyme inhibition. It binds to specific enzymes' active sites, blocking their activity and thereby influencing various cellular pathways related to cell division and apoptosis. This interaction is attributed to the compound's ability to form stable complexes with proteins and other biomolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), with IC50 values indicating significant growth inhibition . The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the compound's effectiveness against various bacterial strains, revealing significant antibacterial activity with MIC values indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .
  • Cytotoxicity in Cancer Research :
    • In a study focused on breast cancer cell lines, this compound exhibited cytotoxicity with an IC50 value of 12.50 µM, suggesting its potential as a lead compound for further development in anticancer therapies .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Value (µM) Reference
AntibacterialStaphylococcus aureus5.64
AntibacterialEscherichia coli13.40
CytotoxicityMCF7 (breast cancer)12.50
CytotoxicityHepG2 (liver cancer)17.82

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide?

Answer: The synthesis of this compound and related sulfonamides typically involves nucleophilic substitution or reductive amination. For example:

  • Method A : Reacting intermediates like 5-chloro-2-hydroxybenzaldehyde with brominated precursors in the presence of 1-bromopropane to form key intermediates, followed by coupling with benzenesulfonamide derivatives .
  • Method B : Using triethylamine (TEA) as a base and sodium cyanoborohydride (NaCNBH₃) as a reducing agent in methanol to stabilize the amine-sulfonamide linkage .
    Purification often employs column chromatography, and structural confirmation relies on spectroscopic methods (see FAQ 2).

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C-NMR : Key for identifying proton environments. For example, benzenesulfonamide protons typically appear at δ 7.5–8.0 ppm (aromatic), while methylpyridazinyl protons resonate at δ 2.5–3.0 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretches at 3300–3400 cm⁻¹, SO₂ asymmetric/symmetric vibrations at 1350–1150 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₇H₁₆BrN₃O₃S requires C 47.02%, H 3.71%; experimental matches within 0.3%) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C2/c space group with β = 99.9° for related sulfonamides) .

Advanced Questions

Q. How can researchers optimize the solubility and bioavailability of this sulfonamide derivative?

Answer:

  • Crystal Engineering : Modifying substituents to disrupt hydrogen-bonded dimers (observed in crystal structures) can enhance solubility. For example, introducing polar groups (e.g., -OH, -OCH₃) increases hydrophilicity .
  • Salt Formation : Sodium salts of sulfonamides (e.g., sodium benzenesulfonyl derivatives) improve aqueous solubility, as seen in PubChem data .
  • Prodrug Strategies : Esterification of sulfonamide groups (e.g., acetyl or benzyl esters) can temporarily mask polarity for better membrane permeability .

Q. What experimental strategies address discrepancies in biological activity data across studies?

Answer:

  • Standardized Assays : Reproduce activity studies under controlled conditions (e.g., fixed pH, temperature). For example, enzyme inhibition assays for carbonic anhydrase should use identical substrate concentrations and incubation times .
  • Target Validation : Use orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity, X-ray crystallography for binding mode confirmation) to resolve conflicts between biochemical and cellular data .
  • Isogenic Cell Lines : Eliminate genetic variability by testing in cells with consistent expression levels of target proteins (e.g., beta3-adrenoceptor studies in CHO-K1 cells) .

Q. How can computational chemistry guide the design of analogs with improved inhibitory activity?

Answer:

  • Molecular Docking : Predict binding poses with targets like NLRP3 inflammasome or carbonic anhydrase. For example, pyridazinyl groups in This compound show favorable π-π stacking with hydrophobic pockets .
  • DFT Calculations : Optimize electronic properties (e.g., charge distribution on sulfonamide S=O groups) to enhance hydrogen-bonding with active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., -Cl, -Br at pyridazinyl positions) with bioactivity trends to prioritize synthetic targets .

Q. What are the key considerations for designing analogs to reduce off-target effects?

Answer:

  • Selectivity Screening : Test against structurally related enzymes (e.g., COX-1 vs. COX-2 for sulfonamide-based inhibitors) to identify selective modifications .
  • Metabolic Profiling : Use liver microsome assays to detect metabolites that may interact with unintended targets. For example, trifluoromethyl groups (as in related compounds) resist metabolic degradation, reducing toxic byproducts .
  • Structural Rigidity : Introduce conformational constraints (e.g., fused rings) to minimize binding to flexible off-target sites .

Q. How do molecular interactions in the solid state influence the compound’s physicochemical properties?

Answer:

  • Hydrogen Bonding : Intramolecular O—H⋯N bonds (e.g., in 4-{2-[(5-chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide) create planar six-membered rings, reducing solubility but enhancing thermal stability .
  • Crystal Packing : Centrosymmetric dimers via N—H⋯O interactions (observed in sulfonamide derivatives) contribute to high melting points (>280°C), impacting formulation strategies .

Q. What are the best practices for validating synthetic yields and purity in multi-step syntheses?

Answer:

  • In-line Monitoring : Use LC-MS or FTIR during reactions to track intermediate formation (e.g., confirm reductive amination completion via disappearance of aldehyde peaks) .
  • HPLC Purity Checks : Ensure final compounds meet ≥98% purity thresholds (as in ) using C18 columns and gradient elution .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water for sulfonamides) to remove byproducts without degrading heat-sensitive functional groups .

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